molecular formula C18H16N2O3 B14879813 3-(4-Methoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carboxylic acid

3-(4-Methoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B14879813
M. Wt: 308.3 g/mol
InChI Key: FOZBAQNSGWKUMA-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: 3-(4-Hydroxyphenyl)-1-m-tolyl-1H-pyrazole-5-carboxylic acid

    Reduction: 3-(4-Methoxyphenyl)-1-m-tolyl-1H-pyrazole-5-methanol

    Substitution: 3-(4-Nitrophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylic acid (nitration product)

Scientific Research Applications

3-(4-Methoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor modulation, it may act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-1H-indole-5-carboxylic acid
  • 3-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid
  • 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

3-(4-Methoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both methoxyphenyl and tolyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-(3-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C18H16N2O3/c1-12-4-3-5-14(10-12)20-17(18(21)22)11-16(19-20)13-6-8-15(23-2)9-7-13/h3-11H,1-2H3,(H,21,22)

InChI Key

FOZBAQNSGWKUMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O

Origin of Product

United States

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